3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3S/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDNLLMXSPMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of a phenyl halide and a fluorophenyl halide with a nucleophile, such as a thiolate anion.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through the reaction of a suitable nitrile precursor with the pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiolate anions, amines, or alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Some derivatives of pyridazine compounds have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics.
Medicinal Chemistry Applications
In the field of medicinal chemistry, the compound's structural features enable it to interact with biological targets effectively. The presence of the fluorine atom may enhance lipophilicity, improving the compound's ability to penetrate biological membranes. This can lead to increased bioavailability and efficacy in therapeutic applications.
- Drug Development : The compound can serve as a lead structure for synthesizing novel drugs targeting specific diseases, particularly in oncology and infectious diseases.
- Pharmacophore Modeling : It can be used in pharmacophore modeling studies to identify essential features required for biological activity against specific targets.
Material Science Applications
Beyond medicinal uses, this compound may find applications in material science due to its unique electronic properties:
- Organic Electronics : Its ability to form stable π-stacking interactions could make it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Sensors : The compound's sensitivity to environmental changes may be harnessed in developing chemical sensors for detecting specific analytes.
Case Studies and Research Findings
Several studies have explored the applications of pyridazine derivatives similar to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry investigated various pyridazine derivatives for their anticancer properties, highlighting compounds that exhibited significant cytotoxicity against breast cancer cell lines .
- Antibacterial Activity : Research in European Journal of Medicinal Chemistry demonstrated that certain pyridazine derivatives displayed promising antibacterial activity against resistant strains of bacteria .
- Material Properties : Investigations into the electronic properties of similar compounds have been reported in Advanced Materials, focusing on their potential use in electronic devices .
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and pyridazine moieties can enhance binding affinity and specificity to these targets, while the carbonitrile group may participate in covalent interactions.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Fluorine (F) vs. Chlorine (Cl) at the para position of the phenylsulfanyl group: Fluorine’s higher electronegativity may enhance dipole interactions in binding pockets compared to chlorine.
Sulfanyl vs. Phenoxy (O-linkage) may increase polarity and hydrogen-bonding capacity .
Trifluoromethyl (CF3) Substitution :
- CF3 is strongly electron-withdrawing, which could stabilize negative charges or alter electron distribution in the pyridazine ring .
Crystallographic and Conformational Analysis
- Dihedral Angles: In fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and stacking interactions . Pyrazole derivatives with fluorophenyl groups exhibit dihedral angles of 4.64°–10.53°, suggesting moderate non-planarity . For the target compound, similar dihedral angles (if confirmed) could indicate a semi-planar conformation, balancing rigidity and flexibility for target binding.
Inferred SAR from Chalcone Studies
- Electronegativity Trends: In non-piperazine chalcones (), substitution with bromine (Br) and fluorine (F) at para positions (e.g., compound 2j) yielded lower IC50 values (4.70 μM) compared to chlorine (Cl) and methoxy (OCH3) substitutions (IC50 up to 70.79 μM). This suggests electronegative substituents enhance inhibitory activity . Extrapolating to pyridazine derivatives: Fluorine’s electronegativity in this compound may confer superior bioactivity compared to chlorine analogues.
Steric Effects :
- Bulky substituents (e.g., methoxy in chalcone 2p) reduce potency, highlighting the importance of minimal steric hindrance at critical positions .
Biological Activity
Overview
3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a pyridazine ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, pyridazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that these compounds can interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Anti-inflammatory Activity
Compounds in this class have also shown promise as anti-inflammatory agents. The presence of the fluorophenyl group may enhance the compound's ability to modulate inflammatory responses.
- Research Findings : In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is particularly relevant in the context of rising antibiotic resistance.
- Case Studies : In laboratory settings, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for its antimicrobial potential.
Data Table: Summary of Biological Activities
Q & A
Q. How is the molecular geometry of 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile determined in crystallographic studies?
Methodological Answer: X-ray diffraction (XRD) is the gold standard for determining molecular geometry. Key parameters include bond angles, torsion angles, and dihedral angles. For example:
- The C2—C3—C22—C23 dihedral angle is −58.60° , indicating steric interactions between the fluorophenyl and pyridazine moieties .
- The C3—C4—C5—C6 torsion angle of −156.39° suggests a non-planar conformation due to electronic effects from the sulfur atom .
- Bond lengths (e.g., C–S: 1.78 Å) and angles (e.g., C–S–C: 104.5°) should be cross-validated with density functional theory (DFT) calculations to resolve ambiguities.
Table 1: Selected Crystallographic Data
| Parameter | Value (Å/°) | Evidence Source |
|---|---|---|
| C2–C3 bond length | 1.45 Å | |
| C3–C22 dihedral | −58.60° | |
| S–C4–C5 angle | 120.9° |
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyridazine carbon.
- Catalyst Screening: Use Pd-based catalysts for Suzuki-Miyaura coupling of phenylboronic acid to the pyridazine core, as demonstrated in analogous systems .
- Purification: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves regioisomeric byproducts.
- Yield Optimization: Design of Experiments (DOE) can identify critical factors (e.g., temperature, stoichiometry). For example, a 10°C increase in reaction temperature improved yield by 15% in related pyridazine syntheses .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) with the M06-2X functional to map potential energy surfaces. For instance, the thioether linkage (C–S) may participate in radical-mediated pathways, requiring transition-state analysis .
- Activation Strain Model: Quantify steric and electronic contributions to activation barriers. For example, the 4-fluorophenyl group increases strain energy by 8 kcal/mol in SNAr reactions .
- Machine Learning: Train models on analogous pyridazine reactions (e.g., substituent effects on regioselectivity) using datasets from ICReDD’s reaction discovery platform .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
- NMR Discrepancies: Compare experimental and NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Crystallographic vs. DFT Geometry: For example, DFT predicts a planar pyridazine ring, but XRD shows a 7.3° deviation due to crystal packing forces .
- Statistical Validation: Use tools like Mercury (CCDC) to calculate R-factors and validate structural models against XRD data .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Effects: Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to probe electronic effects on reactivity. Evidence from analogous pyrimidines shows a 20% increase in electrophilicity with nitro substitution .
- Scaffold Hopping: Synthesize pyrazolo[3,4-b]pyridine or quinoline analogs to assess ring size impact. For example, pyrazolo derivatives exhibited enhanced solubility (logP reduced by 1.2) .
- Bioisosteric Replacement: Replace the sulfur atom with selenium or oxygen to study chalcogen effects. In related compounds, selenium increased metabolic stability by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
